N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with cyano and dimethyl groups, and an imidazole ring with isobutyl and methyl groups, connected via a thioether linkage to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrole and imidazole rings through cyclization reactions. The cyano and dimethyl groups are introduced via nitrile and alkylation reactions, respectively. The final step involves the formation of the thioether linkage and the acetamide group under controlled conditions, such as using specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitriles to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce amines or other reduced forms of the original compound.
Scientific Research Applications
N-(3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-(3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOHEXYL-3,5-DIMETHYL-1H-PYRAZOLE-1-CARBOXAMIDE
- N’-[(E)-(3,5-DIMETHYL-1-PENTYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
N-(3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H23N5OS |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H23N5OS/c1-9(2)6-14-12(5)20-17(21-14)24-8-15(23)22-16-13(7-18)10(3)11(4)19-16/h9,19H,6,8H2,1-5H3,(H,20,21)(H,22,23) |
InChI Key |
CXGOMQOBNSBTSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)NC(=O)CSC2=NC(=C(N2)C)CC(C)C)C |
Origin of Product |
United States |
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